molecular formula C18H34O8 B8132193 PEG4-(CH2CO2tBu)2

PEG4-(CH2CO2tBu)2

Cat. No.: B8132193
M. Wt: 378.5 g/mol
InChI Key: DBHQFWUGVSIQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PEG4-(CH2CO2tBu)2, also known as Polyethylene Glycol 4-(CH2CO2tBu)2, is a small-molecule drug composed of several functional groups. It features a PEG4 spacer that enhances solubility and a CH2CO2tBu ester that provides stability. The compound is known for its improved water solubility and biocompatibility, making it suitable for various biomedical and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG4-(CH2CO2tBu)2 typically involves the reaction of a PEG4 derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

PEG4-(CH2CO2tBu)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PEG4-(CH2CO2tBu)2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PEG4-(CH2CO2tBu)2 involves its ability to enhance the solubility and stability of drugs and biomolecules. The PEG4 spacer increases water solubility, while the CH2CO2tBu ester provides stability by protecting reactive groups. This combination allows for improved delivery and efficacy of therapeutic agents. The compound interacts with molecular targets through non-covalent interactions, facilitating the transport and release of drugs at the desired site of action .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-CH2CO2tBu: Similar in structure but contains a benzyl group instead of a PEG4 spacer.

    t-Boc-N-amido-PEG10-NHS ester: Contains a longer PEG spacer and an NHS ester group.

Uniqueness

PEG4-(CH2CO2tBu)2 is unique due to its combination of a PEG4 spacer and CH2CO2tBu ester, which provides both solubility and stability. This makes it particularly suitable for applications requiring enhanced drug delivery and biocompatibility .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O8/c1-17(2,3)25-15(19)13-23-11-9-21-7-8-22-10-12-24-14-16(20)26-18(4,5)6/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQFWUGVSIQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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